4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
CAS No.: 1343152-42-0
Cat. No.: VC2934910
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol
* For research use only. Not for human or veterinary use.
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid - 1343152-42-0](/images/structure/VC2934910.png)
Specification
CAS No. | 1343152-42-0 |
---|---|
Molecular Formula | C10H10N2O3S |
Molecular Weight | 238.27 g/mol |
IUPAC Name | 4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Standard InChI | InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14) |
Standard InChI Key | ZIGBMQXNFLUVET-UHFFFAOYSA-N |
SMILES | CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C |
Canonical SMILES | CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C |
Introduction
Chemical Structure and Physical Properties
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a fused ring system consisting of a thiophene ring and a pyrimidine ring, with specific substituents that contribute to its unique chemical properties and potential biological activities.
Basic Identification and Properties
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1343152-42-0 |
Molecular Formula | C₁₀H₁₀N₂O₃S |
Molecular Weight | 238.26 g/mol |
Standard Purity | 95% |
IUPAC Name | 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
The compound contains a thieno[2,3-d]pyrimidine core scaffold with three functional groups: an ethoxy group at position 4, a methyl group at position 5, and a carboxylic acid group at position 6 . The thiophene component provides sulfur-containing heterocyclic properties, while the pyrimidine ring contributes nitrogen-containing aromatic characteristics. The combination of these structural elements creates a compound with unique chemical reactivity and potential biological interactions.
Physical Characteristics
While specific physical data for 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is limited in the literature, the compound is generally characterized as a solid at room temperature. Common physical parameters include:
Physical Property | Value |
---|---|
Physical State | Solid |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Solubility | Limited data available |
Synthesis Methods
Synthesis of Related Carboxylic Acid Derivatives
For related thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, a documented synthetic route involves:
-
Initial synthesis of the thiophene core using the Gewald reaction
-
Cyclization to form the pyrimidine ring using formamide and acetic acid
-
Functionalization at various positions, including the introduction of a carboxylic acid group
For instance, in the synthesis of similar 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, researchers have documented that "intermediate (1) was synthesised by applying the Gewald reaction, in which ethyl cyanoacetate, ethyl acetoacetate, and sulphur were dissolved in absolute ethanol in the presence of morpholine" . This intermediate can then undergo cyclization to form the thieno[2,3-d]pyrimidine core structure.
Biological Activities and Applications
Structure-Activity Relationships
Studies examining the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives have revealed important insights into how structural modifications affect biological activity. For compounds with carboxylic acid functionalities, the position and nature of substituents play crucial roles in determining biological potency.
Research has shown that "thieno[2,3-d]pyrimidine derivatives with aniline moiety showed an excellent inhibitory profile compared to derivatives with urea and benzimidazole moieties" . Furthermore, "EGFR inhibition increases by increasing the number of carbons in the linker chain between the hydroxamic acid moiety and the amide group to three carbons or by directly attaching the hydroxamic acid with the thienopyrimidine fragment" .
These findings suggest that 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, with its specific substitution pattern, may possess unique biological properties that could be optimized through targeted structural modifications.
Current Research Landscape
Synthesis Advancements
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing thieno[2,3-d]pyrimidine derivatives. Some researchers have explored "greener chemistry approaches" for related heterocyclic compounds, including "microwave synthesis, mortal-pastel method (mechanochemistry) and by application of green solvents" . These methods can yield products with higher yields (80-96%), shorter reaction times (3-30 minutes), and under milder conditions, making them environmentally preferable .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume